N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide: is a synthetic organic compound characterized by the presence of a tert-butyl group attached to an oxazole ring, which is further connected to a tetrafluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Tetrafluorobenzamide Moiety: The final step involves the coupling of the oxazole derivative with a tetrafluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The tetrafluorobenzamide moiety enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide is unique due to the presence of the tetrafluorobenzamide moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O2/c1-14(2,3)8-5-9(20-22-8)19-13(21)6-4-7(15)11(17)12(18)10(6)16/h4-5H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOTOWPSXRKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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